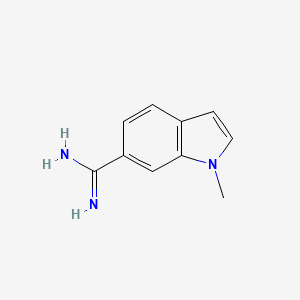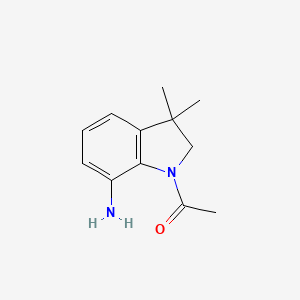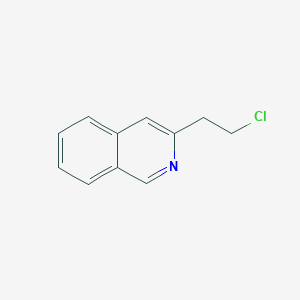
4-Amino-6-isopropylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-isopropylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group at the 4th position, an isopropyl group at the 6th position, and a cyano group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-isopropylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under controlled conditions, often involving moderate to high temperatures and the use of solvents such as ethanol or isopropanol. The yields from this synthesis can range from moderate to excellent (45-89%) after purification by column chromatography or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-isopropylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and isopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-isopropylpyrimidine-5-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-6-isopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition can lead to the arrest of the cell cycle at the G2/M phase and induce apoptosis in cancer cells . The compound’s ability to upregulate caspase-3 levels further contributes to its apoptotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-pyrimidinecarbonitrile: Similar structure but lacks the isopropyl group.
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents at the 4th and 6th positions.
Uniqueness
4-Amino-6-isopropylpyrimidine-5-carbonitrile is unique due to the presence of the isopropyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4-amino-6-propan-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-5(2)7-6(3-9)8(10)12-4-11-7/h4-5H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
DVMNABZCPDEWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NC=N1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
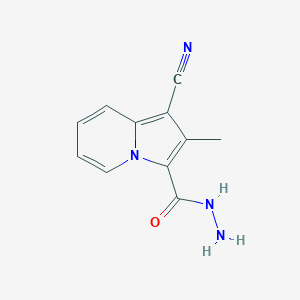
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
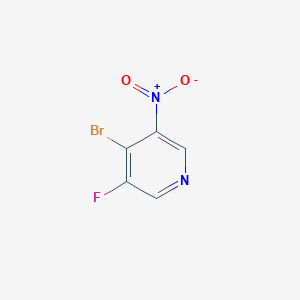
![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
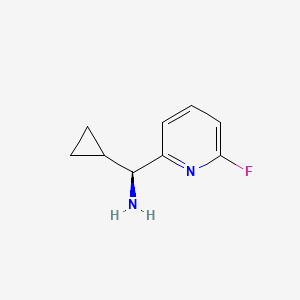
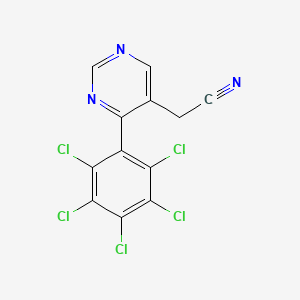
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
